4-Methyl-2-octylquinoline
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Overview
Description
4-Methyl-2-octylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are characterized by a benzene ring fused to a pyridine ring. This specific compound, this compound, has a methyl group at the 4th position and an octyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-octylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium .
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic processes that are efficient and environmentally friendly. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used for the large-scale production of quinoline derivatives . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-octylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents used
Scientific Research Applications
4-Methyl-2-octylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-octylquinoline involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to interfere with the bacterial cell membrane and inhibit nucleic acid synthesis . In antimalarial applications, it may disrupt the parasite’s mitochondrial function and interfere with electron transport . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
4-Methyl-2-octylquinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and broader applications.
Isoquinoline: A structural isomer with different reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
138480-50-9 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-methyl-2-octylquinoline |
InChI |
InChI=1S/C18H25N/c1-3-4-5-6-7-8-11-16-14-15(2)17-12-9-10-13-18(17)19-16/h9-10,12-14H,3-8,11H2,1-2H3 |
InChI Key |
YEOIVQGPRSYHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
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